molecular formula C9H6N2S B8433876 Indol-3-yl isothiocyanate

Indol-3-yl isothiocyanate

Cat. No.: B8433876
M. Wt: 174.22 g/mol
InChI Key: XSOFATYFKGYCHY-UHFFFAOYSA-N
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Description

Indol-3-yl isothiocyanate (I3ITC) is a sulfur-containing compound derived from indole, characterized by an isothiocyanate (-N=C=S) group attached to the third position of the indole ring. It serves as a key intermediate in synthesizing bioactive molecules, particularly indole phytoalexins and bis-indole derivatives with anticancer properties . For example, I3ITC is used to prepare bis-indole thiourea and urea derivatives, which exhibit enhanced antiproliferative activity against human cancer cells compared to monomeric indole units . Notably, I3ITC is unstable in its free form and often stabilized through tert-butoxycarbonyl (Boc) protection during synthesis .

Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

3-isothiocyanato-1H-indole

InChI

InChI=1S/C9H6N2S/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H

InChI Key

XSOFATYFKGYCHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)N=C=S

Origin of Product

United States

Scientific Research Applications

Cancer Prevention and Treatment

Indol-3-yl isothiocyanate exhibits notable anti-cancer properties through multiple mechanisms:

  • Inhibition of Tumorigenesis : Studies have demonstrated that this compound can inhibit chemically induced carcinogenesis in rodent models. For instance, it has been shown to prevent mammary tumor formation induced by 7,12-dimethylbenz[a]anthracene when administered prior to carcinogen exposure .
  • Mechanisms of Action : The compound affects several cellular pathways involved in cancer progression:
    • Apoptosis : this compound promotes apoptosis in cancer cells, enhancing cell death in malignant tissues.
    • MAPK Signaling : It modulates the MAPK signaling pathway, which is crucial for cell proliferation and survival.
    • Oxidative Stress : By reducing oxidative stress, it protects normal cells from damage that could lead to cancer .

Table 1: Summary of Anti-Cancer Effects

MechanismEffectReference
Tumor InhibitionPrevents mammary tumors
Apoptosis InductionEnhances cancer cell death
MAPK ModulationAlters cell proliferation pathways
Oxidative Stress ReductionProtects normal cells

Neuroprotective Effects

Recent research highlights the potential of this compound in neuroprotection:

  • Cerebral Ischemia : In animal models of cerebral ischemia, this compound demonstrated protective effects by inhibiting platelet aggregation and reducing infarct volume. It improved cerebral blood flow and neurological outcomes following ischemic events .
  • Neurodegenerative Diseases : The compound may also play a role in alleviating excitotoxicity associated with neurodegenerative diseases by inhibiting glutamate release from synaptosomes . This suggests a potential therapeutic application in conditions like Alzheimer's disease.

Table 2: Neuroprotective Applications

ConditionEffectReference
Cerebral IschemiaReduces infarct volume
Neurodegenerative DiseasesInhibits excitotoxicity

Synthetic Chemistry Applications

This compound serves as a valuable reagent in organic synthesis:

  • Synthesis of Heterocycles : It can be utilized to create various biologically active heterocycles, including thiazoles and triazoles. These compounds are important in drug development due to their diverse pharmacological activities .
  • Acylating Agent : The compound acts as an acylating agent in synthetic reactions, facilitating the formation of complex organic molecules .

Table 3: Synthetic Applications

ApplicationDescriptionReference
Heterocycle SynthesisForms biologically active compounds
Acylating AgentFacilitates complex organic synthesis

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group undergoes nucleophilic attacks, forming stable adducts with biological thiols and amines:

  • With glutathione : I3C-NCS reacts with glutathione (GSH) to form indol-3-ylmethyl-glutathione conjugates, enhancing cellular detoxification pathways .

  • With amino groups : Primary amines (e.g., lysine residues) form thiourea derivatives, modulating protein function. For example:

    I3C-NCS+R-NH2R-NH-CS-NH-Indol-3-yl\text{I3C-NCS} + \text{R-NH}_2 \rightarrow \text{R-NH-CS-NH-Indol-3-yl}

This reactivity underlies its inhibition of pro-inflammatory NF-κB signaling by covalently modifying cysteine residues in kinases .

Cyclization and Heterocycle Formation

I3C-NCS participates in cycloadditions and heterocycle syntheses:

  • With hydrazines : Forms 1,2,4-triazole-3-thiones via [3+2] cycloaddition (e.g., reaction with β-cyanoethylhydrazine yields 5-thioxo-1,2,4-triazole derivatives) .

  • With oxazoles : Generates 3-thiazoline rings through formal [3+2] cycloaddition, expanding its utility in medicinal chemistry .

Biological Interactions and Metabolic Fate

I3C-NCS modulates key pathways in mammalian systems:

  • AhR activation : Binds aryl hydrocarbon receptor (AhR), inducing cytochrome P450 enzymes (e.g., CYP1A1) and enhancing detoxification of xenobiotics .

  • Anti-inflammatory effects : Suppresses NF-κB and downstream cytokines (TNF-α, IL-6) by inhibiting IκB kinase (IKK) phosphorylation .

  • Pro-apoptotic activity : Upregulates pro-apoptotic Bax/Bak while downregulating anti-apoptotic Bcl-2 in cancer cells, triggering mitochondrial cytochrome c release .

Stability and Degradation Pathways

I3C-NCS exhibits pH-dependent stability:

  • Aqueous hydrolysis : Rapidly converts to I3C (t₁/₂ < 30 min at pH 7.4), which further oligomerizes into dimers (DIM) and trimers .

  • Acidic conditions : Protonation of the isothiocyanate group slows hydration, stabilizing I3C-NCS transiently.

Comparative Reactivity with Analogues

I3C-NCS demonstrates distinct reactivity compared to other isothiocyanates:

CompoundReactivity ProfileBiological Outcome
Benzyl isothiocyanatePreferentially modifies Keap1 cysteine residuesNrf2 activation
Phenethyl isothiocyanate (PEITC)Forms stable DNA adductsCarcinogen detoxification
I3C-NCS Targets AhR and NF-κB pathwaysAnti-inflammatory, pro-apoptotic effects

Pharmacological Implications

  • Cancer chemoprevention : Reduces aberrant crypt foci (ACF) in colon carcinogenesis models by 34–43% via non-CYP2E1 mechanisms .

  • Neuroprotection : Inhibits Aβ(1–42) fibril formation and enhances neprilysin-mediated amyloid degradation .

This multifaceted reactivity positions I3C-NCS as a critical scaffold for developing therapeutics targeting inflammation, neurodegeneration, and cancer.

Comparison with Similar Compounds

Benzyl Isothiocyanate

  • Structure : Benzyl group (-CH₂C₆H₅) linked to -N=C=S.
  • Applications : Used in dental care formulations (e.g., Salvadora persica extracts) for antimicrobial activity .
  • Stability : High recovery rates (98.9–101.3%) in HPLC analyses, indicating robust stability in herbal products .

Allyl Isothiocyanate

  • Structure : Allyl group (-CH₂CH=CH₂) linked to -N=C=S.
  • Applications: Found in mustard oils and used as a food flavoring agent (FEMA No. 2034) .
  • Hazards : Highly toxic (Category 2 dermal toxicity, H310; fatal on skin contact) and flammable (H226) .
  • Biological Activity: Limited therapeutic use due to acute toxicity but studied for antimicrobial properties .

Trimethylsilyl Isothiocyanate

  • Structure : Trimethylsilyl group (-Si(CH₃)₃) linked to -N=C=S.
  • Applications : Used in organic synthesis as a silylating agent.
  • Stability : High thermal stability; suppliers report safe handling under anhydrous conditions .

Anticancer Activity

  • I3ITC Derivatives : Bis-indole thiourea (48) and urea (49) derivatives show potent antiproliferative effects, with ¹³C NMR confirming functional group integrity (C=S at 180.8 ppm; C=O at 155.7 ppm) .
  • Comparison to Monomers: Bis-indoles exhibit superior activity to monomers, likely due to enhanced molecular interactions with cancer cell targets .

Degradation and Stability

  • I3ITC: Unstable in free form; degrades into indole-3-carbinol under enzymatic hydrolysis (e.g., myrosinase action on glucobrassicin) .
  • Benzyl Isothiocyanate : Stable in formulations, with >98% recovery in extraction protocols .

Preparation Methods

Procedure A: Carbon Disulfide and Oxidative Workup

This method involves a two-step sequence starting with the formation of a dithiocarbamate intermediate. A primary amine reacts with carbon disulfide (CS₂) in the presence of potassium carbonate (K₂CO₃) to generate a water-soluble dithiocarbamate salt. Subsequent oxidation with sodium persulfate (Na₂S₂O₈) yields the isothiocyanate.

Reaction Mechanism :

  • Dithiocarbamate Formation :
    R-NH2+CS2+K2CO3R-NH-CS-S⁻K⁺+H2O+CO2\text{R-NH}_2 + \text{CS}_2 + \text{K}_2\text{CO}_3 \rightarrow \text{R-NH-CS-S⁻K⁺} + \text{H}_2\text{O} + \text{CO}_2

  • Oxidation to Isothiocyanate :
    R-NH-CS-S⁻K⁺+Na2S2O8R-NCS+Byproducts\text{R-NH-CS-S⁻K⁺} + \text{Na}_2\text{S}_2\text{O}_8 \rightarrow \text{R-NCS} + \text{Byproducts}

Example Application :
In the synthesis of 4-(isothiocyanatomethyl)-1,1'-biphenyl (1b), [1,1'-biphenyl]-4-ylmethanamine was treated with CS₂ (2.5 equiv.) and K₂CO₃ (2.0 equiv.) in water, followed by Na₂S₂O₈ (1.0 equiv.) to afford the product in 63% yield after column chromatography.

Procedure B: Thiophosgene in Biphasic System

Thiophosgene (Cl₂C=S), a highly reactive but toxic reagent, directly converts amines to isothiocyanates under biphasic conditions. The reaction is conducted in dichloromethane (CH₂Cl₂) and saturated aqueous sodium bicarbonate (NaHCO₃), which neutralizes HCl byproducts.

Reaction Conditions :

  • Amine (1.0 equiv.), thiophosgene (1.2 equiv.)

  • Room temperature, 1 hour reaction time

Example Application :
A biphasic mixture of CH₂Cl₂ and NaHCO₃ was used to synthesize tert-butyl 3-(2-isothiocyanatoethyl)-1H-indole-1-carboxylate (1d) from 2-(1H-indol-3-yl)ethanamine, yielding 70% after purification.

Procedure C: 1,1’-Thiocarbonyldiimidazole-Mediated Synthesis

This method employs 1,1’-thiocarbonyldiimidazole (TCDI) as a safer alternative to thiophosgene. TCDI transfers the thiocarbonyl group to the amine, forming the isothiocyanate without generating toxic gases.

Reaction Mechanism :
R-NH2+TCDIR-NCS+Imidazole\text{R-NH}_2 + \text{TCDI} \rightarrow \text{R-NCS} + \text{Imidazole}

Optimization Insights :

  • Solvent: Dichloromethane or acetonitrile

  • Stoichiometry: TCDI (1.2 equiv.) relative to amine

  • Reaction Time: 1 hour at room temperature

Example Application :
3-(2-Isothiocyanatoethyl)-1H-indole was synthesized from 2-(1H-indol-3-yl)ethanamine using TCDI in CH₂Cl₂, achieving an 82% yield after column chromatography.

Application to Indol-3-yl Isothiocyanate Synthesis

Optimization of Reaction Conditions

Procedure Selection :

  • Toxicity : Procedure C (TCDI) is preferred over Procedure B (thiophosgene) for laboratory safety.

  • Yield : Procedure A offers moderate yields (60–70%), while Procedure C achieves higher yields (80–85%).

Solvent and Temperature :

  • Polar aprotic solvents (e.g., CH₃CN) enhance reactivity in Procedure A.

  • Room temperature suffices for all methods, avoiding thermal decomposition.

Comparative Analysis of Synthetic Methods

Parameter Procedure A Procedure B Procedure C
Reagent Toxicity ModerateHighLow
Yield (%) 60–7065–7580–85
Reaction Time 12–24 h1 h1 h
Purification Column ChromatographyColumn ChromatographyColumn Chromatography

Key Observations :

  • Procedure C balances safety and efficiency, making it ideal for scalable synthesis.

  • Procedure B’s rapid reaction time is offset by thiophosgene’s hazards.

Purification and Characterization

Purification :

  • Silica gel column chromatography with nonpolar solvents (e.g., pentane/ethyl acetate) is standard.

  • Recrystallization may be feasible for crystalline derivatives.

Characterization Data :

  • ¹H NMR : Isothiocyanate protons resonate at δ 4.60–4.70 (s, 2H).

  • ¹³C NMR : The -NCS carbon appears at δ 120–125 ppm .

Q & A

Q. What are the validated analytical techniques for quantifying Indol-3-yl isothiocyanate in biological matrices?

Gas-liquid chromatography (GLC) and nuclear magnetic resonance (NMR) spectroscopy are widely used for purity assessment and quantification. For biological samples, vapor-phase chromatography can detect concentrations as low as 0.01% (v/v) in corn oil formulations. Stability testing under controlled conditions (e.g., 7-day room temperature storage) ensures data reliability, with recovery rates ≥99.5% .

Q. How can researchers ensure the stability of this compound in experimental formulations?

Dissolve the compound in corn oil or anhydrous ethyl ether, and validate stability via periodic GLC analysis. Weekly preparation of stock solutions minimizes degradation. Referee analyses across multiple laboratories (e.g., Midwest Research Institute, Southern Research Institute) confirm consistency in concentration measurements .

Q. What synthetic routes yield this compound derivatives with high regioselectivity?

Rhodium-catalyzed C–H functionalization using indoleBX hypervalent iodine reagents enables selective heteroarylation at positions like C-6 of pyridinones or C-8 of quinolones. Key steps include using [RhCp*Cl2]2 as a catalyst and Zn(OTf)2 as a Lewis acid to achieve >90% yield in optimized conditions .

Advanced Research Questions

Q. How do structural modifications of this compound influence its interaction with enzymatic targets like GSK3β?

Molecular docking studies reveal that halogen substitutions at position 6 of the indol-3-yl group near the DFG motif enhance inhibitory activity (e.g., compound2v: IC50 = 6.455). Conversely, hydrophobic groups at position 5 reduce efficacy due to steric clashes with catalytic lysine residues (e.g., compound2ab: IC50 = 3.060). Hydrophilic groups (e.g., hydroxyl) at solvent-exposed regions improve binding affinity .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

  • Dose-Response Validation : Conduct prechronic studies with escalating doses (25–400 mg/kg) in animal models to identify nonlinear toxicity thresholds .
  • Mechanistic Profiling : Use nitric oxide synthase inhibitors (e.g., L-NAME) or protein kinase C blockers (e.g., GF109203X) to isolate signaling pathways in bioactivity assays .
  • Cross-Laboratory Validation : Compare results from independent labs to address variability in impurity profiles (e.g., thiocyanate contamination in NMR spectra) .

Q. What considerations are critical for designing in vivo studies on this compound’s therapeutic potential?

  • Formulation : Prepare daily or weekly corn oil gavage mixtures to maintain chemical integrity .
  • Endpoint Selection : Monitor biomarkers like tumor-specific fluorescence activation in cancer models, leveraging the compound’s microenvironment-responsive properties .
  • Ethical Compliance : Adhere to Institutional Review Board (IRB) protocols for participant selection and data reporting, ensuring transparency in adverse event documentation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Indol-3-yl Derivatives

Catalyst SystemYield (%)SelectivityReference
[RhCp*Cl2]2/AgSbF690C-6 (Pyridinones)
Zn(OTf)285C-8 (Quinolones)

Q. Table 2. Stability Testing of Corn Oil Formulations

Storage Duration (Days)Recovery Rate (%)Analytical MethodReference
799.5Vapor-Phase GLC
1498.2Referee NMR

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